Perfluoroheptanenitrile

説明

Contextualization within Perfluorinated Compounds Research

Perfluoroheptanenitrile belongs to the broad class of per- and polyfluoroalkyl substances (PFAS), which are synthetic compounds characterized by a carbon chain fully or partially saturated with fluorine atoms. nih.govresearchgate.net The carbon-fluorine bond is exceptionally strong, imparting remarkable properties such as high thermal stability and resistance to degradation. nih.govcymitquimica.com These characteristics are hallmarks of PFAS and are central to their use in a vast array of industrial and consumer products. nih.govakaction.org

Within this large family, this compound is distinguished by its nitrile functional group (-C≡N) attached to a seven-carbon perfluorinated chain. cymitquimica.com This nitrile group provides a site for chemical reactivity, setting it apart from many other PFAS that are primarily valued for their inertness. cymitquimica.com Research into perfluorinated compounds is increasingly focused on understanding the unique properties and potential applications of individual compounds like this compound, moving beyond the more historically studied long-chain sulfonic acids and carboxylic acids. nih.govepa.gov

Significance of this compound in Contemporary Chemical Science

The significance of this compound in modern chemical science stems from its dual nature: the stability of its perfluoroalkyl chain and the reactivity of its nitrile group. cymitquimica.com This combination makes it a valuable intermediate in organic synthesis. cymitquimica.com For instance, it can be used in the synthesis of other complex fluorinated molecules. One notable application is its use as a precursor in the formation of perfluoroheptanamidine. google.comgoogle.com

Furthermore, the electron-withdrawing nature of the perfluoroheptyl group significantly influences the reactivity of the nitrile moiety, making it a subject of interest in mechanistic and synthetic organic chemistry. pitt.edu Its unique properties, such as high thermal stability and hydrophobicity, also make it a candidate for applications in specialty solvents and materials designed for harsh environments. cymitquimica.com

Evolution of Research Trajectories for this compound

Early research involving this compound often centered on its synthesis and basic characterization. google.comgoogle.com More recent research has evolved to explore its utility in more complex chemical transformations and material science applications. A notable area of investigation is its role in the synthesis of vulcanizing agents for perfluoroelastomers. google.comgoogle.com Perfluoroelastomers are crucial materials in industries requiring high resistance to heat and aggressive chemicals, such as aerospace, chemical processing, and the oil and gas sector. google.comgoogle.com

Current research continues to explore the reactivity of the nitrile group in this compound for creating novel fluorinated building blocks. pitt.edu For example, it has been used in [3+2] dipolar cycloaddition reactions with carbene-boryl-azides to form new carbene-boryl-tetrazoles, demonstrating its potential in constructing complex heterocyclic systems. pitt.edu The trajectory of research suggests a growing interest in harnessing the specific reactivity of this compound for the development of advanced materials and specialty chemicals with tailored properties.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 62038-08-8 | azurewebsites.net |

| Molecular Formula | C₇F₁₃N | cymitquimica.com |

| Molecular Weight | 345.06 g/mol | cymitquimica.com |

| Boiling Point | 82-83 °C | azurewebsites.net |

| Appearance | Clear, colorless liquid | cymitquimica.com |

| Purity | 97% | cymitquimica.com |

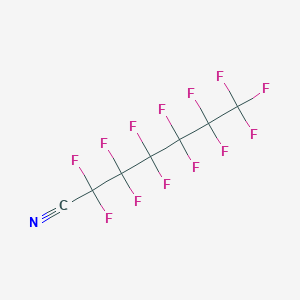

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F13N/c8-2(9,1-21)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBJALWGNSZLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382153 | |

| Record name | Perfluoroheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62038-08-8 | |

| Record name | Perfluoroheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity of Perfluoroheptanenitrile

Novel Synthetic Routes for Perfluoroheptanenitrile and its Derivatives

The synthesis of this compound and the subsequent functionalization of its derivatives are crucial for accessing a wider range of fluorinated molecules. Research in this area has explored various approaches, including the use of organometallic reagents and catalytic methods to enhance efficiency and selectivity.

Organometallic Reagents in this compound Synthesis

Organometallic compounds are instrumental in forming new carbon-carbon bonds, a fundamental process in organic synthesis. vbspu.ac.in These reagents, which feature a carbon-metal bond, act as potent sources of nucleophilic carbon. vbspu.ac.in In the context of perfluoroalkyl compounds, organometallic reagents like Grignard reagents (organomagnesium halides) and organolithium compounds are pivotal. vbspu.ac.insolubilityofthings.com While specific examples directly detailing the use of organometallic reagents for the primary synthesis of this compound are not extensively available in the provided search results, the general principles of organometallic chemistry strongly suggest their utility. For instance, the reaction of a perfluorohexyl halide with a cyanide source, potentially mediated by a metal, could be a plausible route.

The synthesis of related fluorinated compounds often involves organometallic intermediates. For example, a patented method describes the synthesis of fluorinated imidoylamidines starting from this compound, highlighting its role as a key building block. justia.com Although this example illustrates a downstream application rather than the initial synthesis of this compound, it underscores the importance of this nitrile in accessing more complex fluorinated structures.

Table 1: Key Organometallic Reagents in Organic Synthesis

| Reagent Type | General Formula | Key Characteristics |

|---|---|---|

| Organolithium | R-Li | Highly reactive, strong bases and nucleophiles. solubilityofthings.com |

| Grignard Reagents | R-MgX | Widely used for C-C bond formation, less reactive than organolithiums. vbspu.ac.in |

| Organocuprates | R₂CuLi | Useful for 1,4-addition reactions to α,β-unsaturated carbonyls. uniurb.it |

| Organozinc | R-ZnX or R₂Zn | Used in cross-coupling reactions like the Negishi coupling. uniurb.it |

Catalytic Approaches in this compound Functionalization

Catalytic methods offer efficient and selective pathways for the functionalization of organic molecules, including this compound derivatives. nih.gov Transition-metal catalysis is a cornerstone of modern synthetic chemistry, enabling a wide array of transformations. pageplace.de The functionalization of C-H bonds, traditionally considered inert, has become a significant area of research, with catalytic systems playing a central role. uniurb.itnih.gov

While direct catalytic functionalization of the perfluoroalkyl chain of this compound presents challenges due to the strength of C-F bonds, catalytic methods are crucial for reactions involving the nitrile group or for introducing the perfluoroheptyl moiety into other molecules. For instance, catalytic transfer dehydrogenation using cobalt complexes has been shown to functionalize activated C-H bonds under mild conditions. rsc.org Such strategies could potentially be adapted for reactions involving this compound derivatives.

Furthermore, catalytic systems are essential for cross-coupling reactions, which could be employed to attach the perfluoroheptyl group to various molecular scaffolds. uniurb.it The development of more reactive and selective catalysts continues to expand the possibilities for synthesizing novel this compound derivatives. rsc.org

Reaction Mechanisms Involving this compound as a Reagent

This compound's unique electronic structure, with a highly electron-withdrawing perfluoroheptyl group, influences its reactivity, making it a valuable reagent in various chemical reactions.

Cycloaddition Reactions with this compound

Cycloaddition reactions are powerful tools for constructing cyclic compounds. organicreactions.orgnumberanalytics.com These reactions involve the concerted or stepwise combination of two or more unsaturated molecules. semanticscholar.org this compound, due to the electron-withdrawing nature of the perfluoroalkyl group, can activate the nitrile group to participate in certain cycloaddition reactions.

One notable example is the 1,3-dipolar cycloaddition. molaid.com In these reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. uchicago.edu While the provided information does not give a specific instance of this compound itself in a [3+2] cycloaddition, nitriles, in general, can act as dipolarophiles. The electron-deficient nature of the nitrile in this compound would likely enhance its reactivity towards electron-rich 1,3-dipoles.

Another important class of cycloadditions is the [4+2] or Diels-Alder reaction. numberanalytics.com Although nitriles are not typical dienophiles in this reaction, highly activated nitriles can participate in hetero-Diels-Alder reactions. The strong electron-withdrawing perfluoroheptyl group could potentially enable this compound to act as a heterodienophile in reactions with electron-rich dienes.

Nucleophilic and Electrophilic Reactivity Studies of this compound Adducts

The concepts of nucleophiles and electrophiles are central to understanding chemical reactivity. masterorganicchemistry.com A nucleophile is an electron-rich species that donates an electron pair, while an electrophile is an electron-deficient species that accepts an electron pair. masterorganicchemistry.comnih.gov The perfluoroheptyl group in this compound is strongly electron-withdrawing, which significantly impacts the electrophilicity of the nitrile carbon.

This increased electrophilicity makes the nitrile carbon susceptible to attack by nucleophiles. libretexts.orgresearchgate.net The resulting adducts, often tetrahedral intermediates, can then undergo further reactions. For example, the reaction of this compound with a nucleophile would initially form an anionic adduct. The stability and subsequent reactivity of this adduct would be influenced by the nature of the nucleophile and the reaction conditions.

Conversely, while the nitrile nitrogen has lone pairs, its basicity and nucleophilicity are significantly reduced by the adjacent electron-withdrawing perfluoroheptyl group. Therefore, the primary reactivity of this compound is expected to be as an electrophile at the nitrile carbon. researchgate.net

Halogen Exchange Reactions with this compound Precursors

Halogen exchange reactions are crucial for the synthesis of a wide variety of halogenated compounds. google.comrsc.org These reactions, such as the Finkelstein and Swarts reactions, allow for the interconversion of different halogens in a molecule. researchgate.netfrontiersin.org

In the context of synthesizing this compound precursors, halogen exchange reactions could be vital. For instance, the synthesis of the perfluoroheptyl iodide or bromide, which could serve as a precursor to this compound, might be achieved through a halogen exchange reaction from a more readily available chlorinated or brominated starting material. Metal-catalyzed halogen exchange reactions, using catalysts based on copper, nickel, or palladium, have become increasingly important for aryl and vinyl halides, and similar principles could be applied to perfluoroalkyl systems. rsc.orgresearchgate.net

The efficiency of these exchange reactions can be influenced by various factors, including the choice of solvent, the nature of the metal catalyst, and the leaving group ability of the halide being replaced. google.com

Thermal and Chemical Decomposition Pathways of Perfluoroheptanenitrile

Mechanistic Investigations of Thermal Degradation of Perfluoroheptanenitrile

Thermal treatment is a common method for the disposal of PFAS-containing materials. The process involves complex reactions initiated by the cleavage of the weakest bonds within the molecule.

The thermal decomposition of perfluoroalkyl substances is often initiated by the breaking of a carbon-carbon (C-C) or carbon-heteroatom bond, as these are generally weaker than the C-F bond. acs.orgregulations.govnih.gov In the case of this compound, the process likely begins with the homolysis of a C-C bond, forming unstable perfluoroalkyl radicals. und.edu

Studies on similar short-chain perfluoroalkyl carboxylic acids (PFCAs) have shown that C-C bonds in the perfluorinated backbone are generally weaker than the bond connecting the functional group to the alkyl chain. acs.orgnih.gov For instance, in perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA), the bond between the alpha- and beta-carbons is the most susceptible to cleavage. acs.orgnih.gov This suggests that for this compound, a similar "random chain scission" can occur along the seven-carbon backbone, breaking the molecule into smaller fluorinated fragments. jcu.edu.au This process involves radical chain mechanisms where the initial bond breaking leads to a cascade of further reactions. regulations.gov The process can be conceptualized as a three-step pathway: initiation (initial bond cleavage), propagation (sequential shortening of the radical chain), and termination (formation of stable end products). jcu.edu.au

When this compound decomposes under thermal stress, a mixture of gaseous and, under certain conditions, solid products is expected. Research on the pyrolysis of various PFAS compounds reveals a range of common decomposition products. nih.gov

Volatile organofluorine species are the primary products at low to moderate temperatures (below 600°C). und.eduacs.org Studies on compounds like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) show the formation of smaller perfluoroalkenes, such as hexafluoropropene (B89477) (C3F6) and tetrafluoroethylene (B6358150) (C2F4). jcu.edu.au Other identified gaseous products from the thermal treatment of various PFAS include carbonyl fluoride (B91410) (COF2) and silicon tetrafluoride (SiF4), the latter often forming from reactions with quartz reactors at high temperatures. acs.org The presence of oxygen facilitates more complete destruction, leading to the formation of COF2. nih.gov In inert atmospheres (like nitrogen), pyrolysis products tend to be more stable perfluorinated compounds. bohrium.com

Table 1: Potential Gaseous Decomposition Products of this compound (Based on Analogous PFAS Compounds)

Solid additives can significantly influence the final products. For example, granular activated carbon (GAC) has been shown to enhance the mineralization of PFOA, yielding a higher percentage of inorganic fluoride. bohrium.com

The rate and efficiency of this compound decomposition are highly dependent on environmental factors such as temperature, atmosphere, and the presence of catalysts or sorbents.

Temperature: Temperature is a critical factor. For PFCAs, decomposition on granular activated carbon (GAC) can begin at temperatures as low as 200°C. und.eduacs.org For perfluoroalkyl sulfonic acids (PFSAs), much higher temperatures (≥450°C) are required for decomposition to start. und.eduacs.org Efficient mineralization to fluoride ions for compounds like PFOA and PFOS typically requires temperatures of 700°C or higher. acs.org

Atmosphere: The presence of oxygen generally facilitates more complete thermal degradation. nih.gov In an oxidative atmosphere (air), perfluoroalkyl radicals react with oxygen to form oxygen-containing products, which can lead to more efficient mineralization. nih.gov In contrast, decomposition in an inert atmosphere like nitrogen (pyrolysis) often results in the formation of other stable organofluorine products of incomplete destruction. bohrium.com

Additives/Sorbents: The presence of materials like GAC can significantly accelerate decomposition. The addition of GAC has been shown to increase the decomposition rate constant of PFCAs by up to 150-fold at 250°C, likely due to the adsorption of gas-phase molecules onto the carbon surface, which alters decomposition pathways. und.edu

Hydrolytic and Photolytic Decomposition of this compound

Besides heat, other environmental factors like water and light can induce the breakdown of perfluorinated compounds, although the high stability of the C-F bond makes them generally resistant.

Hydrolytic Decomposition: The hydrolysis of nitriles to amides and subsequently to carboxylic acids is a known chemical transformation. thieme-connect.deresearchgate.netmdpi.com However, the strong electron-withdrawing nature of the perfluoroalkyl chain makes perfluorinated nitriles susceptible to basic hydrolysis. researchgate.net While abiotic hydrolysis of some perfluorinated compounds under typical environmental conditions is slow, it can be a significant degradation pathway in specific settings like landfills. nih.gov For this compound, hydrolysis would likely convert the nitrile group (-CN) first to an amide (-CONH₂) and then to a carboxyl group (-COOH), yielding perfluoroheptanoic acid (PFHpA).

Photolytic Decomposition: Photolytic degradation involves the use of light energy, often in the presence of a photocatalyst, to break chemical bonds. Reductive defluorination of perfluoroalkyl compounds can be achieved using UV light to generate aquated electrons. nih.gov Studies have shown that the kinetics of this photoreduction depend on the compound's headgroup and chain length. nih.gov Other advanced oxidation processes, such as photocatalysis with titanium dioxide (TiO2), have also been investigated for the decomposition of various PFAS. uta.edu For this compound, such processes would likely attack the functional group and initiate a chain-shortening reaction.

Advanced Spectroscopic and Chromatographic Techniques in Decomposition Product Analysis

Identifying the complex mixture of products from this compound degradation requires powerful analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for analyzing volatile and semi-volatile decomposition products. nih.govrestek.comchromatographyonline.com Thermal desorption GC-MS (TD-GC-MS) allows for the analysis of not only the parent compounds but also their thermolysis products, such as smaller perfluoroalkenes. nih.govtandfonline.com Pyrolysis-GC-MS is specifically used to identify degradation products from fluorinated polymers by breaking them down at high temperatures just before analysis. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used for the real-time analysis of gaseous decomposition products. acs.orgbohrium.com It can identify functional groups and specific molecules as they evolve during thermal treatment, providing insights into the decomposition mechanism and kinetics. nih.govacs.orgosti.gov Techniques like two-dimensional correlation spectroscopy (2D-COS) can enhance spectral resolution, helping to distinguish between the numerous fluorinated products that form simultaneously. acs.org

Ion Chromatography (IC): This technique is often coupled with mass spectrometry to analyze ionic decomposition products and to quantify the extent of mineralization by measuring the concentration of fluoride ions (F⁻) in the residue.

Table 2: Chemical Compounds Mentioned

Environmental Fate and Ecotoxicological Assessment of Perfluoroheptanenitrile

Environmental Transport and Distribution Mechanisms of Perfluoroheptanenitrileitrcweb.orgnih.govnih.gov

The movement and final distribution of perfluoroheptanenitrile in the environment are dictated by its inherent physicochemical properties and the characteristics of the surrounding environmental compartments. itrcweb.org Like other PFAS, its journey can span across air, water, and soil, influenced by processes such as advection, dispersion, and partitioning between different media. itrcweb.orgitrcweb.org

Atmospheric Transport and Deposition Modeling

While many PFAS have low volatility, atmospheric transport is a significant pathway for their distribution, especially through industrial emissions from stacks. itrcweb.orgny.gov Once airborne, these compounds can undergo long-range transport, leading to their presence in remote locations far from their sources, including the Arctic. nih.govnccoast.org This transport results in deposition onto soil and surface water through both wet and dry deposition processes. itrcweb.orgny.gov

Atmospheric chemical transport models are crucial tools for understanding the formation and fate of PFAS like this compound. nih.gov These models simulate the degradation of precursor compounds, transport, and deposition. nih.gov For instance, the HYSPLIT model is used to forecast the transport and dispersion of airborne materials in environmental emergencies. noaa.gov Although specific atmospheric modeling studies for this compound are not widely available, its behavior can be inferred from general models developed for other PFAS. These models indicate that factors like chemical structure, reaction with atmospheric oxidants, and meteorological conditions are key determinants of atmospheric fate. nih.gov

Aqueous Phase Mobility and Sorption to Environmental Matricesitrcweb.orgnih.govnih.gov

In aquatic systems, the mobility of this compound is largely governed by its interaction with solid phases, a process known as sorption. frontiersin.orgub.edu Sorption, which includes adsorption (surface binding) and absorption (incorporation into a material), determines whether the compound remains dissolved in the water column or attaches to suspended particles, sediment, or soil. frontiersin.orgcefic-lri.org The extent of sorption is quantified by the distribution coefficient (Kd), which is often normalized to the organic carbon content of the solid matrix (Koc) for organic chemicals. cefic-lri.org

The sorption of PFAS to environmental matrices like soil and sediment is influenced by several factors. nih.gov Key mechanisms include:

Hydrophobic Interactions: The fluorinated carbon chain of PFAS is hydrophobic, leading to partitioning into organic matter in soil and sediment.

Electrostatic Interactions: The functional group of the PFAS molecule can be charged, leading to electrostatic attraction or repulsion with charged surfaces on minerals and organic matter.

Other Interactions: Hydrogen bonding and ligand exchange can also play a role in the sorption process. nih.gov

For ionisable organic compounds, environmental conditions such as pH and salinity can significantly affect sorption by altering the charge of both the compound and the sorbent surface. ecetoc.orgnih.gov While specific sorption coefficients for this compound are not readily found in published literature, its hydrophobic nature, conferred by the extensive fluorination, suggests a tendency to sorb to organic-rich matrices. cymitquimica.com

Table 1: Factors Influencing the Sorption of PFAS to Environmental Matrices

| Factor | Description | Relevance to this compound |

|---|---|---|

| PFAS Properties | Chain length, functional group, and whether it is linear or branched. Longer chains are generally more hydrophobic and sorb more strongly. | As a C7 compound, it has a relatively long perfluorinated chain, suggesting significant potential for hydrophobic sorption. The nitrile group's polarity may influence electrostatic interactions. |

| Sorbent Properties | Organic carbon content, clay mineralogy, and pH-dependent surface charge. | Higher organic carbon content in soils and sediments is expected to increase sorption. nih.gov |

| Aqueous Chemistry | pH, ionic strength (salinity), and presence of dissolved organic matter (DOM). | Changes in pH can affect the surface charge of sorbents. Salinity and DOM can compete for sorption sites or form complexes with the compound, altering its mobility. nih.gov |

This table provides a generalized overview based on PFAS literature.

Soil and Sediment Interactions and Transportitrcweb.orgnih.govnih.gov

This compound that reaches terrestrial and benthic environments will interact with soil and sediment particles. These interactions control its retention and potential for transport to groundwater or overlying waters. nih.govtaylorfrancis.com Downward leaching of PFAS in soils, driven by precipitation, is a primary mechanism for transport from surface soils to groundwater. itrcweb.orgitrcweb.org

The retention of PFAS in soil and sediment is primarily due to sorption. nih.gov Longer-chain PFAS tend to have larger partition coefficient values and are thus more strongly retained than shorter-chain PFAS. nih.gov The extensive fluorination and resulting hydrophobicity of this compound suggest it would have a notable affinity for the organic fraction of soils and sediments, potentially limiting its mobility. cymitquimica.com However, the persistence of these compounds means that even slow leaching over long periods can lead to significant contamination of underlying aquifers. itrcweb.org Sediments in aquatic systems can act as both a sink, sequestering PFAS from the water column, and a long-term source, releasing them back into the water if environmental conditions change. jeeng.net

Biotransformation and Biodegradation Studies of Perfluoroheptanenitrileitrcweb.orgnih.govcymitquimica.com

The biotransformation and biodegradation of a chemical are critical processes that determine its ultimate persistence in the environment. For PFAS, including this compound, the strength and stability of the carbon-fluorine (C-F) bond present a major barrier to biological degradation. nih.govresearchgate.net

A safety data sheet for this compound indicates that no data are available on its persistence and degradability or its bioaccumulative potential. cymitquimica.com However, its chemical nature as a heavily fluorinated compound suggests high resistance to degradation. cymitquimica.com

Microbial Degradation Pathways and Mechanisms

Microbial degradation is a key process for breaking down many organic pollutants in the environment. taylorfrancis.com However, the evidence for the biodegradation of perfluorinated compounds like this compound is limited. nih.govnih.gov These compounds are often referred to as "forever chemicals" because they are highly resistant to microbial, metabolic, and photolytic degradation processes. nih.govresearchgate.net

While the complete mineralization of perfluorinated compounds is rarely, if ever, observed, some polyfluorinated substances (which contain some non-fluorinated carbon atoms) can be transformed by microorganisms. nih.govresearchgate.net For example, studies have shown that fluorotelomer alcohols can be microbially degraded to form persistent perfluorocarboxylic acids (PFCAs). nih.gov This indicates that while precursors may be transformed, the resulting perfluorinated end products are highly recalcitrant.

The lack of observed degradation is attributed to the high stability of the C-F bond. nih.gov Although reductive defluorination is an energetically favorable reaction under anaerobic conditions, microorganisms have not yet been shown to have evolved the necessary enzymatic machinery to efficiently catalyze this reaction for many PFAS. nih.govresearchgate.net Therefore, it is widely considered that this compound, as a perfluorinated compound, is not readily biodegradable under typical environmental conditions.

Table 2: General Microbial Transformation of Fluorinated Compounds

| Compound Type | Biodegradation Potential | End Products |

|---|---|---|

| Polyfluorinated Substances (e.g., Fluorotelomer alcohols) | Can undergo biotransformation where the non-fluorinated part of the molecule is attacked by microbes. nih.gov | Persistent perfluorinated acids (e.g., PFOA). nih.gov |

| Perfluorinated Substances (e.g., this compound) | Generally considered recalcitrant to microbial degradation due to the stability of the C-F bond. nih.govnih.govresearchgate.net | Not applicable; significant degradation is not expected. |

This table provides a generalized overview based on PFAS literature.

Plant Uptake and Metabolism of this compound

Plants can absorb contaminants from soil and water, a process that can introduce pollutants into the food chain. nih.gov Studies on other PFAS have demonstrated that uptake by plants does occur. nih.gov The extent of uptake and translocation within the plant depends on the specific PFAS and the plant species.

Research on various crops grown hydroponically showed that perfluorinated alkyl acids (PFAAs) are taken up by roots. nih.gov A general pattern observed is that longer-chain PFAAs tend to accumulate in the roots, while shorter-chain compounds are more readily translocated to the stems and leaves via the transpiration stream. nih.gov

There is a lack of specific studies on the uptake and metabolism of this compound by plants. Based on the general behavior of other long-chain PFAS, it can be hypothesized that if present in soil or water, this compound could be taken up by plant roots. Its potential for translocation to edible portions of the plant would require specific investigation but might be limited compared to shorter-chain PFAS. Given the resistance of PFAS to metabolic processes, it is unlikely that plants would significantly degrade this compound. nih.gov Instead, it would accumulate in plant tissues.

Bioaccumulation and Biomagnification Potential of this compound in Ecosystems

The potential for chemical substances to accumulate in living organisms and magnify through the food web is a critical aspect of their environmental risk assessment. For per- and polyfluoroalkyl substances (PFAS), these processes, known as bioaccumulation and biomagnification, are of significant concern due to their persistent nature. researchgate.netecoevorxiv.org Bioaccumulation refers to the uptake of a substance by an organism from its surrounding environment, including through diet, dermal absorption, and across respiratory surfaces, leading to a concentration higher than that in the environment. mdpi.comosti.gov Biomagnification, a related process, describes the increasing concentration of a substance in organisms at successively higher levels in a food chain. nih.gov

Aquatic Biota Accumulation Studies

The accumulation of chemical substances in aquatic organisms is quantified using metrics such as the bioconcentration factor (BCF) and the bioaccumulation factor (BAF). osti.govmdpi.com The BCF measures the uptake of a substance from the water alone, while the BAF considers all routes of exposure, including diet. osti.gov Another important metric is the biota-sediment accumulation factor (BSAF), which relates the concentration of a contaminant in an organism to its concentration in the sediment. nih.govepa.govdren.mil

Studies on various PFAS have shown that bioaccumulation potential can differ significantly among species and is influenced by the specific chemical structure. nih.gov For instance, long-chain PFCAs have demonstrated a higher potential for bioaccumulation in aquatic life compared to their short-chain counterparts. mdpi.com While specific BAF or BSAF values for this compound in aquatic organisms like fish, daphnia, or algae have not been reported in the available scientific literature, the general principles of PFAS bioaccumulation suggest that its potential would be influenced by its physicochemical properties, such as its hydrophobicity and its affinity for proteins.

Table 1: Bioaccumulation Metrics for Assessing Chemical Fate in Aquatic Ecosystems

| Metric | Definition | Exposure Route(s) | Application |

| Bioconcentration Factor (BCF) | The ratio of a chemical's concentration in an organism to the concentration in the surrounding water at steady state. osti.gov | Water only | Laboratory studies |

| Bioaccumulation Factor (BAF) | The ratio of a chemical's concentration in an organism to the concentration in the surrounding water from all exposure routes. osti.govus.es | Water, diet, and other environmental media | Field and laboratory studies |

| Biota-Sediment Accumulation Factor (BSAF) | The ratio of the lipid-normalized concentration of a chemical in an organism to the organic carbon-normalized concentration in the sediment. dren.milornl.gov | Sediment and associated food web | Assessing exposure from contaminated sediments |

| Trophic Magnification Factor (TMF) | The factor by which the concentration of a substance increases for each trophic level in a food web. mdpi.comresearchgate.net | Diet | Assessing biomagnification potential |

This table is generated based on information from multiple sources and provides a general framework for understanding bioaccumulation metrics.

Terrestrial Food Web Transfer

The transfer of contaminants through terrestrial food webs is a complex process involving uptake by plants from soil and water, followed by consumption by herbivores and subsequent predation by carnivores. epa.govmountainresearchinitiative.orguobasrah.edu.iq For PFAS, this can lead to significant accumulation in higher trophic level organisms. nih.gov

Research on other PFAS has demonstrated their potential to move through terrestrial food chains. For example, studies have investigated the bioaccumulation of various PFCAs and PFSAs in the lichen-caribou-wolf food chain, showing that these compounds can biomagnify. nih.gov Earthworms are also recognized as a significant route for the entry of soil contaminants into the terrestrial food web. nih.gov Studies on Eisenia fetida have shown that bioaccumulation of PFAS from soil is dependent on the specific compound, soil characteristics, and exposure duration. nih.govresearchgate.net

Specific research on the terrestrial food web transfer of this compound is not available in the reviewed literature. However, based on studies of other PFAS, it is plausible that this compound could be taken up by soil organisms and plants, potentially leading to its transfer to higher trophic levels. nih.govnih.govnih.govnih.gov The extent of this transfer would depend on its specific bioavailability in soil and its metabolic fate within organisms.

Ecotoxicological Research of this compound on Non-Target Organisms

Ecotoxicological studies are essential for determining the potential harm of chemical substances to organisms that are not the intended targets of the chemical's use. wikipedia.org These studies typically involve standardized tests on representative species from different trophic levels to determine acute and chronic toxicity endpoints.

Aquatic Organism Toxicity Assessments

The toxicity of chemicals to aquatic organisms is typically assessed using standardized tests on species representing three key trophic levels: algae (producers), invertebrates like Daphnia magna (primary consumers), and fish (secondary consumers). chemsafetypro.comgu.se Acute toxicity is often expressed as the median lethal concentration (LC50) for fish or the median effective concentration (EC50) for invertebrates, which is the concentration that causes mortality or immobilization in 50% of the test population over a specific period (e.g., 48 or 96 hours). chemsafetypro.comoasis-lmc.orgusgs.govusgs.gov For algae, the EC50 refers to the concentration that causes a 50% reduction in growth or growth rate. chemsafetypro.com

While there is a growing body of literature on the aquatic toxicity of various PFAS, specific LC50 or EC50 values for this compound for standard test organisms such as rainbow trout (Oncorhynchus mykiss), Daphnia magna, or green algae (Raphidocelis subcapitata) were not found in the reviewed scientific papers. researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net General findings for other PFAS indicate that toxicity can vary widely depending on the specific compound and the test species. researchgate.net

Table 2: Common Endpoints in Aquatic Toxicity Testing

| Endpoint | Organism | Duration | Description |

| LC50 | Fish (e.g., Oncorhynchus mykiss) | 96 hours | The concentration of a substance that is lethal to 50% of the test fish population. chemsafetypro.com |

| EC50 | Invertebrates (e.g., Daphnia magna) | 48 hours | The concentration of a substance that causes immobilization in 50% of the test invertebrate population. chemsafetypro.com |

| EC50 | Algae (e.g., Raphidocelis subcapitata) | 72-96 hours | The concentration of a substance that inhibits the growth or growth rate of the algae population by 50%. chemsafetypro.com |

| NOEC | Fish, Invertebrates | Chronic (e.g., 21 or 28 days) | The No-Observed-Effect Concentration, the highest tested concentration at which no statistically significant adverse effect is observed. chemsafetypro.com |

This table provides a summary of standard aquatic toxicity endpoints based on established testing guidelines.

Terrestrial Organism Toxicity Assessments

The assessment of toxicity to terrestrial organisms focuses on species that play crucial roles in soil health and ecosystem function, such as earthworms, soil microorganisms, and plants. chemsafetypro.com Toxicity endpoints for terrestrial organisms include LC50 for earthworms, effects on microbial processes like nitrogen and carbon transformation, and inhibition of plant growth (e.g., seedling emergence and vegetative vigor). chemsafetypro.com

Specific toxicity data for this compound on terrestrial organisms were not identified in the reviewed literature. Research on other PFCs has shown that they can impact soil microorganisms and the health of earthworms and plants. nih.gov For example, some PFAS have been shown to cause oxidative stress in terrestrial organisms. nih.gov The bioavailability and toxicity of these compounds in soil are influenced by factors such as soil organic matter content and the specific chemical properties of the PFAS. nih.govepa.gov

Table 3: Key Areas of Terrestrial Toxicity Assessment

| Organism Group | Key Endpoints | Standardized Test Guidelines (Examples) |

| Earthworms (Eisenia fetida) | Acute toxicity (LC50), Reproduction effects (NOEC, ECx) | OECD 207, OECD 222 |

| Soil Microorganisms | Nitrogen transformation, Carbon transformation | OECD 216, OECD 217 |

| Plants | Seedling emergence and growth, Vegetative vigor (ECx, NOEC) | OECD 208, OECD 227 |

This table outlines the primary organisms and endpoints used in terrestrial ecotoxicology, with examples of relevant OECD test guidelines. chemsafetypro.com

Computational Chemistry Applications in Environmental Fate Modeling of this compound

Computational chemistry provides powerful tools for predicting the environmental fate and behavior of chemical substances, including their potential for bioaccumulation. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) models, Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations can be used to estimate key physicochemical properties and interaction potentials that govern a chemical's distribution and persistence in the environment.

These computational approaches can be particularly valuable for new or less-studied compounds like this compound, for which extensive empirical data may be lacking. For example, QSAR models can estimate properties like the octanol-water partition coefficient (Kow), which is a key parameter in assessing bioaccumulation potential. nih.gov DFT and MD simulations can provide detailed insights into the interactions of PFAS molecules with biological membranes and proteins, helping to elucidate the mechanisms of uptake and accumulation.

While the reviewed literature discusses the application of these computational methods to the broader class of PFAS, specific studies focusing on the environmental fate modeling of this compound were not found. The development of such models would be a valuable step in assessing the potential environmental risks of this compound in the absence of comprehensive experimental data.

Density Functional Theory (DFT) for Adsorption and Destruction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov It has become an indispensable tool in computational chemistry and materials science for predicting and understanding the behavior of chemical compounds. nih.govnih.gov In the context of environmental science, DFT provides profound insights into the mechanisms governing the fate of persistent pollutants like this compound. nih.gov The theory allows for the calculation of various molecular properties and reaction energetics, which are crucial for assessing both adsorption behavior and degradation pathways. mdpi.compitt.edu

Detailed research findings from DFT applications on related per- and polyfluoroalkyl substances (PFAS) establish a framework for understanding this compound. DFT calculations are pivotal in determining adsorption energies, identifying the most favorable adsorption sites on a given material, and elucidating the nature of the interactions (e.g., chemisorption or physisorption). mdpi.comnih.gov For instance, DFT can model the interaction of this compound with the surface of an adsorbent like activated carbon. mdpi.comacademie-sciences.fr By calculating the adsorption energy, researchers can quantify the strength of the bond between the this compound molecule and the carbon surface. mdpi.com Furthermore, analysis of the charge density difference and density of states (DOS) can reveal the electronic interactions and bonding mechanisms at the interface. nih.gov

Regarding destruction mechanisms, DFT is used to map out potential degradation pathways by calculating the energies of reactants, transition states, and products. nih.govaps.org A key application is the calculation of bond dissociation energies (BDEs), which helps identify the weakest chemical bonds within the this compound molecule. aps.org This information is critical for developing effective degradation technologies, as it indicates the most likely point of initial attack for chemical, photochemical, or electrochemical degradation processes. aps.org DFT simulations can predict the energetics of various reaction steps, such as hydrolysis, oxidation, and reduction, thereby determining the most favorable degradation routes. rsc.orgnih.gov

Table 1: Illustrative Data from a Hypothetical DFT Analysis of this compound

| Parameter Calculated | Description | Environmental Significance |

| Adsorption Energy (E_ads) | The energy released when a this compound molecule adsorbs onto a specific surface (e.g., activated carbon, mineral). | Indicates the strength of binding to environmental matrices or remediation materials. A more negative value implies stronger, more favorable adsorption. |

| Bond Dissociation Energy (BDE) | The energy required to break a specific bond within the this compound molecule (e.g., C-C, C-F, C-CN). | Identifies the most labile bonds, suggesting the most likely points of initial molecular breakdown during degradation processes. |

| Reaction Pathway Energetics | The change in Gibbs free energy (ΔG) for proposed degradation steps (e.g., hydroxylation, defluorination). | Determines the thermodynamic feasibility of a degradation pathway. A negative ΔG indicates a spontaneous reaction. |

| Electron Density Distribution | The spatial distribution of electrons within the molecule and upon interaction with a catalyst or surface. | Reveals the electrophilic/nucleophilic sites on the molecule, predicting how it will interact with other chemical species in the environment. |

This table is illustrative. Specific values for this compound require dedicated computational studies which are not widely available in published literature.

Molecular Dynamics (MD) Simulations for Environmental Interactions

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. youtube.com The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. youtube.comnih.gov MD simulations are exceptionally valuable for understanding how molecules like this compound behave in and interact with complex environmental systems, complementing the static, electronic-level insights from DFT. nih.gov These simulations can model larger systems over longer timescales, providing information on processes such as diffusion, aggregation, and interfacial behavior. nih.govulisboa.pt

In the environmental assessment of this compound, MD simulations can be used to study its interactions at various interfaces, such as air-water, water-soil, or within biological membranes. nih.govacs.org For example, simulating this compound in an aqueous environment can reveal how the molecule is solvated and whether it has a tendency to aggregate or migrate to interfaces. mdpi.com The simulation can track the orientation and position of individual molecules over time, providing insights into their partitioning behavior, which is fundamental to their environmental transport and fate. nih.govacs.org

MD simulations are particularly powerful for investigating the behavior of this compound on the surfaces of environmental solids like minerals, clays, or organic matter. nih.govnih.gov By modeling a system containing the this compound molecules, water, and a surface, researchers can observe the adsorption process dynamically. nih.gov These simulations can determine the structure of adsorbed molecular layers, the influence of environmental factors like salinity and co-contaminants on adsorption, and the potential for the molecule to diffuse into porous materials. nih.govacs.org Such insights are crucial for predicting the mobility and bioavailability of this compound in soil and sediment. nih.gov

Table 2: Illustrative Outputs from a Hypothetical MD Simulation of this compound

| Simulation Output | Description | Environmental Significance |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference this compound molecule. | Provides detailed information on the solvation shell structure and the potential for molecular aggregation in water. |

| Mean Squared Displacement (MSD) | Measures the average distance a molecule travels over time. | Used to calculate the diffusion coefficient of this compound in different media (e.g., water, lipid bilayer), which relates to its transport potential. |

| Interaction Energy | The non-bonded energy (van der Waals and electrostatic) between this compound and other components of the system (e.g., water, mineral surface). | Quantifies the strength of interaction with environmental media, helping to predict partitioning behavior (e.g., between water and organic carbon). |

| Density Profile | The density of this compound molecules as a function of position relative to an interface (e.g., air-water). | Indicates the tendency of the compound to accumulate at interfaces, which affects its transport across environmental compartments. |

This table is illustrative. Specific values for this compound require dedicated computational studies which are not widely available in published literature.

Advanced Toxicology Research of Perfluoroheptanenitrile

In Vitro and In Vivo Toxicological Evaluation Methodologies

Toxicological evaluation of chemical compounds like perfluoroheptanenitrile relies on a combination of in vitro (cell-based) and in vivo (animal) studies to assess potential hazards to human health. These methodologies are designed to elucidate the mechanisms of toxicity and identify target organs.

In vitro assays are crucial for initial toxicity screening and mechanistic studies. mdpi.com These methods utilize cultured cells to investigate cellular responses to chemical exposure, such as cytotoxicity, genotoxicity, and specific biochemical pathway disruptions. eurofinsdiscovery.com For liver toxicity, for example, researchers often employ cell lines like HepG2 or primary human hepatocytes to assess effects on cell viability, enzyme leakage (e.g., alanine aminotransferase), and mitochondrial function. researchgate.netresearchgate.net

In vivo studies, typically conducted in rodent models, provide a more comprehensive understanding of a substance's toxicokinetics (absorption, distribution, metabolism, and excretion) and its systemic effects on a whole organism. nih.gov These studies are essential for determining dose-response relationships and identifying target organs of toxicity. nih.gov

In recent years, there has been a significant push to reduce, refine, and replace traditional animal testing (the "3Rs"). This has led to the development and validation of alternative animal models that can provide valuable toxicological data.

Zebrafish (Danio rerio): The zebrafish model is increasingly used for developmental and organ-specific toxicity screening due to its rapid development, genetic tractability, and optical transparency, which allows for real-time imaging of developing organs.

Nematode (Caenorhabditis elegans): C. elegans is another powerful model for toxicological research. Its short lifespan, well-defined genome, and conserved biological pathways make it suitable for high-throughput screening of compounds for effects on development, reproduction, and neurotoxicity.

Microphysiological Systems (MPS): Also known as "organs-on-a-chip," MPS are advanced in vitro models that mimic the structure and function of human organs. researchgate.netnih.gov These systems can be used to study the effects of chemicals on specific organs, such as the liver and kidney, in a more human-relevant context. researchgate.netnih.gov

Table 1: Examples of Alternative Models in Toxicology

| Model Organism/System | Key Advantages | Toxicological Endpoints |

|---|---|---|

| Zebrafish (Danio rerio) | Rapid development, genetic tractability, optical transparency | Developmental toxicity, cardiotoxicity, neurotoxicity |

| Nematode (C. elegans) | Short lifespan, well-defined genetics, high-throughput screening | Developmental and reproductive toxicity, neurotoxicity |

High-throughput screening (HTS) allows for the rapid testing of thousands of chemicals for their potential biological activity across a wide range of cellular and molecular targets. nih.govnih.gov HTS assays are instrumental in prioritizing chemicals for further in-depth toxicological evaluation.

System-Specific Toxicological Effects of this compound

While specific data for this compound is scarce, research on other PFAS compounds provides insights into the potential system-specific toxicological effects. The liver, kidneys, and endocrine system are recognized as primary targets for many PFAS. nih.govnih.govnih.gov

The liver is a major target organ for many PFAS due to its role in metabolizing and eliminating foreign substances. nih.gov Studies on compounds like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS) have demonstrated various liver effects.

Research Findings on Related PFAS:

Hepatomegaly: An increase in liver size is a common finding in animal studies with PFOA and PFOS.

Steatosis: The accumulation of fat in the liver has been observed in some studies. chemsrc.com

Enzyme Induction: PFAS can induce the activity of certain liver enzymes, which may alter the metabolism of other substances.

Gene Expression Changes: Studies using human liver cells (in vitro) have shown that PFAS can alter the expression of genes involved in lipid metabolism and other cellular processes. nih.gov

Table 2: Potential Hepatic Effects of PFAS Compounds

| Effect | Observation in Related PFAS Studies |

|---|---|

| Increased Liver Weight | Consistently observed in rodent studies |

| Altered Lipid Metabolism | Changes in gene expression and lipid accumulation |

The kidneys are also susceptible to the toxic effects of certain PFAS, as they are involved in the excretion of these compounds from the body. nih.gov

Research Findings on Related PFAS:

Changes in Kidney Weight: Some animal studies have reported alterations in kidney weight following PFAS exposure.

Tubular Effects: Histopathological examinations in animal models have shown effects on the renal tubules.

Biomarker Alterations: Changes in urinary biomarkers of kidney function have been investigated to detect early signs of nephrotoxicity. nih.govnih.gov

Table 3: Potential Renal Effects of PFAS Compounds

| Effect | Observation in Related PFAS Studies |

|---|---|

| Altered Kidney Weight | Observed in some animal studies |

| Renal Tubule Damage | Histopathological findings in animal models |

A significant area of concern for PFAS is their potential to act as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormonal systems. nih.gov

Research Findings on Related PFAS:

Thyroid Hormone Disruption: Some PFAS have been shown to interfere with thyroid hormone synthesis and transport.

Reproductive Hormone Effects: Studies have suggested that certain PFAS may have estrogenic or anti-androgenic activity. nih.gov

Developmental Effects: Due to their endocrine-disrupting potential, there is concern about the impact of PFAS exposure during critical developmental windows. nih.gov

Table 4: Potential Endocrine-Disrupting Effects of PFAS Compounds

| Endocrine System | Potential Effects Observed with Related PFAS |

|---|---|

| Thyroid | Interference with hormone synthesis and transport |

| Reproductive | Estrogenic and anti-androgenic activities |

Reproductive and Developmental Toxicity Research

While direct studies on the reproductive and developmental toxicity of this compound are limited, research on other PFAAs, particularly PFOA, PFOS, and perfluorononanoic acid (PFNA), provides significant insights into the potential hazards of this class of compounds. nih.govnih.gov

Epidemiological and toxicological studies have linked PFOA and PFOS to several adverse reproductive and developmental outcomes. nih.gov For females, potential mechanisms of toxicity include oxidative stress-induced damage to oocytes, inhibition of corpus luteum function and steroid hormone synthesis, and disruption of placental function. nih.gov In males, these compounds may induce apoptosis in spermatogenic and Leydig cells, cause oxidative stress in sperm, and disrupt the blood-testis barrier. nih.gov

Animal studies, primarily in rodents, have been crucial in identifying developmental toxicity. nih.gov Exposure to certain PFAAs during gestation has been shown to cause neonatal mortality, developmental delays, and organ-specific effects. nih.govnih.gov For example, studies on PFNA in mice revealed significant postnatal mortality in pups exposed to certain concentrations, along with developmental delays such as later eye opening and onset of puberty. nih.gov Similarly, PFOA and PFOS have been associated with full litter loss and neonatal death in mice and rats, with evidence suggesting that lung maturation may be a key target. nih.gov

Table 1: Summary of Developmental Toxicity Findings for Selected Perfluoroalkyl Acids in Rodent Models

Neurotoxicity Investigations

Specific neurotoxicity investigations for this compound are not readily found in scientific literature. However, in vitro studies on other perfluorinated chemicals offer a model for understanding potential developmental neurotoxic effects. Research using neuronotypic cell lines, such as PC12 cells, has been employed to characterize the neurotoxic potential of compounds like PFOS, PFOA, perfluorooctane sulfonamide (PFOSA), and perfluorobutane sulfonate (PFBS). nih.govnih.gov

These studies have assessed multiple endpoints, including impacts on DNA synthesis, cell number, oxidative stress, and the differentiation of neurons into specific neurotransmitter phenotypes. nih.gov The results indicate that different PFAS can have varying effects and potencies. For instance, the general rank order of adverse effects in one study was found to be PFOSA > PFOS > PFBS ≈ PFOA. nih.govnih.gov

Notably, these compounds demonstrated different impacts on neuronal differentiation. PFOS was observed to promote the acetylcholine phenotype at the expense of the dopamine phenotype, while PFOSA enhanced both. nih.gov PFBS suppressed both phenotypes, and PFOA had minimal effect on this specific outcome. nih.gov These findings suggest that PFAAs can exert direct actions on neural cell replication and differentiation, and it is unlikely that a single shared mechanism accounts for the neurodevelopmental effects of all chemicals in this class. nih.govnih.gov The differing physicochemical properties, such as hydrophobicity, likely play a role in their ability to cross cell membranes and the blood-brain barrier, influencing their neurotoxic potential. nih.gov

Genotoxicity and Mutagenicity Assessments

There is a lack of publicly available data on the genotoxicity and mutagenicity of this compound. Assessments for other perfluorinated compounds, such as PFOA, have generally concluded that they are not mutagenic. nih.gov Genotoxicity testing is a critical component of toxicological evaluation, designed to detect agents that can damage genetic material. kcl.ac.uk

Standard genotoxicity testing batteries typically include a combination of in vitro and in vivo assays to assess different endpoints, including gene mutations, chromosomal damage, and DNA damage. kcl.ac.uk

Commonly Used Genotoxicity Assays:

Bacterial Reverse Mutation Assay (Ames Test): This is a widely used in vitro test that employs strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid. wikipedia.orgcriver.com The assay detects whether a test chemical can cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid. wikipedia.orgyoutube.com A positive result indicates the chemical is mutagenic in the test system. wikipedia.org

In Vitro Mammalian Cell Assays: These tests use mammalian cells to evaluate chromosomal damage (e.g., chromosome aberration test) or gene mutations. nih.govnih.gov

In Vivo Micronucleus Assay: This is a key in vivo test that detects damage to chromosomes or the mitotic spindle. criver.comnih.gov It involves treating an animal (typically a rodent) with the test substance and then examining developing red blood cells (erythrocytes) in the bone marrow or peripheral blood for the presence of micronuclei. criver.comdaikinchemicals.com Micronuclei are small, secondary nuclei formed from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. criver.comdaikinchemicals.com

A comprehensive evaluation of PFOA across fifteen different genotoxicity assays, including Ames tests, chromosomal aberration studies, and in vivo mouse micronucleus assays, found no significant evidence of genotoxicity. nih.gov Limited positive findings were observed only at high, cytotoxic concentrations, which were considered likely consequences of general cellular disruption rather than direct interaction with DNA. nih.gov

Table 2: Standard Assays in a Genotoxicity Testing Battery

Mechanistic Toxicology of this compound at the Molecular and Cellular Level

Molecular Biomarker Identification in this compound Exposure

Specific molecular biomarkers for exposure to this compound have not been established. However, the field of metabolomics is being increasingly used to identify potential biomarkers for the broader class of PFAS. mdpi.comnih.gov Metabolomics studies analyze the quantitative changes in small-molecule metabolites in biological systems following exposure to a chemical, offering insights into the resulting metabolic perturbations and potential health effects. mdpi.comnih.gov

For PFAS like PFOA and PFOS, research has identified several metabolic pathways that are disturbed upon exposure. These include alterations in the metabolism of lipids, amino acids, and purines/pyrimidines. mdpi.com Such studies have linked PFAS exposure to changes in serum markers of liver injury (e.g., alanine aminotransferase) and kidney function. mdpi.com

Identified metabolites and affected pathways could serve as a starting point for identifying candidate biomarkers. These "metabolic gatekeepers" can help to elucidate the molecular links between chemical exposure and health outcomes. mdpi.com Future research may focus on identifying unique metabolic fingerprints for specific PFAS, including perfluorinated nitriles, which could lead to the development of compound-specific biomarkers of exposure.

Oxidative Stress and Inflammatory Response Pathways

While direct research on this compound is lacking, a growing body of evidence suggests that exposure to various PFAS can induce oxidative stress and inflammatory responses. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects through antioxidant defenses. nih.govmdpi.com

Cellular and molecular origins of ROS production can involve several mechanisms, including the mitochondrial electron transport chain and NADPH oxidases. nih.gov Pattern Recognition Receptors (PRRs), such as Toll-like receptors (TLRs), which are key components of the innate immune system, have been shown to mediate ROS generation upon activation. nih.gov

The signaling pathways involved in inflammatory responses are complex. Activation of PRRs can trigger downstream signaling cascades that lead to the engagement of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines. nih.gov The interplay between PRR-mediated signaling and ROS generation is a critical area of research, as oxidative stress is a known contributor to the pathogenesis of various inflammatory diseases. nih.gov Peroxynitrite, a potent oxidant formed from the reaction of superoxide and nitric oxide, is another key mediator of cellular damage during inflammation. epa.gov

Exposure Assessment Methodologies for this compound

Exposure assessment for this compound, as with other PFAS, relies on biomonitoring and environmental monitoring. Biomonitoring provides a direct measure of the internal dose of a chemical in the body and is a valuable tool for assessing human exposure. nih.gov

Analytical methods for detecting PFAS in biological and environmental matrices have become increasingly sophisticated. The primary techniques used include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for quantifying PFAS in various human matrices such as serum, plasma, and urine.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used, sometimes requiring a derivatization step to make the PFAAs volatile enough for analysis. nih.gov It has been successfully applied to measure perfluorocarboxylic acids in human urine with low detection limits. nih.gov

Solid-Phase Extraction (SPE): This is a common sample preparation technique used to extract and concentrate PFAS from complex matrices like urine or water before instrumental analysis, thereby improving the sensitivity and reliability of the measurement. nih.gov

These analytical methods allow for the quantification of PFAS at very low levels (nanogram per liter range), which is essential for assessing exposure in the general population and in occupationally exposed groups. nih.govnih.gov Biomonitoring data can then be used to understand exposure patterns, identify highly exposed populations, and examine potential links between exposure levels and health outcomes. nih.gov

Occupational Exposure Scenarios

Workers in facilities that manufacture or utilize this compound may be exposed to the compound through several routes. The primary pathways for occupational exposure to per- and polyfluoroalkyl substances (PFAS) are inhalation of vapors and aerosols, and ingestion of contaminated dust. nih.govcdc.gov Dermal contact is also a potential, though less studied, route of exposure. cdc.gov

Exposure scenarios are highly dependent on the specific industrial processes and the controls in place. In fluorochemical production facilities, workers may have higher exposure levels compared to the general population. nih.govcdc.gov

Potential Occupational Exposure Scenarios:

Manufacturing and Synthesis: Workers involved in the direct synthesis and handling of this compound are at the highest risk of exposure. This can occur during the charging of reactors, sampling, and packaging of the final product.

Use in Fluoropolymer Production: this compound may be used as a monomer or processing aid in the manufacturing of fluoropolymers. diva-portal.orgnih.gov Emissions can occur during the polymerization process and subsequent processing of the polymer. diva-portal.orgacs.org

Laboratory Settings: Researchers and technicians working with this compound in laboratory settings may be exposed during experimentation and analysis.

Maintenance and Cleaning: Maintenance workers who service equipment used in the production or processing of this compound, as well as those involved in cleaning contaminated areas, may also be at risk of exposure.

Currently, there are no specific occupational exposure limits (OELs) established for this compound by major regulatory bodies. For many PFAS, OELs are lacking, which presents a challenge for industrial hygiene and worker protection. cdc.gov In the absence of specific limits, a precautionary approach is often adopted, focusing on minimizing all potential routes of exposure through engineering controls, administrative controls, and personal protective equipment.

Table 1: Illustrative Occupational Exposure Control Measures for Perfluorinated Compounds

| Control Hierarchy | Example Control Measures | Relevance to this compound |

| Engineering Controls | Enclosed systems for synthesis and transfer, Local exhaust ventilation at points of emission, Use of fume hoods in laboratories | High - Reduces inhalation exposure at the source. |

| Administrative Controls | Standard operating procedures for safe handling, Worker training on chemical hazards, Regular workplace monitoring | High - Ensures workers are aware of risks and follow safe practices. |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves, Safety goggles or face shield, Respiratory protection (e.g., respirators) | High - Provides a barrier between the worker and the chemical. |

Note: This table provides general examples of control measures for perfluorinated compounds. The specific controls for this compound should be determined by a site-specific risk assessment.

Environmental Exposure Pathways

The release of this compound into the environment can occur at various stages of its lifecycle, from production to disposal. eeb.org As with other PFAS, its persistence and mobility in the environment are key factors in determining its exposure pathways. acs.org

Primary Environmental Release Sources:

Industrial Emissions: The primary source of environmental release is expected to be from fluoropolymer manufacturing facilities, through atmospheric emissions and wastewater discharges. diva-portal.orgacs.org

Waste Disposal: Improper disposal of industrial waste containing this compound can lead to contamination of soil and groundwater. Landfills are a potential secondary source of PFAS emissions through leachate and gas. eeb.org

Product Lifecycle: While less is known about the specific applications of this compound, the use and disposal of end-products containing this compound could contribute to its environmental presence.

Once released, this compound can enter various environmental compartments and be transported over long distances. The environmental fate and transport of PFAS are complex and depend on the specific properties of the compound and the characteristics of the environment.

Key Environmental Transport Pathways:

Atmospheric Transport: Volatile and semi-volatile PFAS can be transported long distances in the atmosphere and then be deposited in soil and water bodies far from the original source. diva-portal.org

Water Contamination: Due to their solubility and persistence, PFAS like this compound can contaminate surface water and groundwater, potentially impacting drinking water sources. acs.org

Soil and Sediment Accumulation: PFAS can bind to soil and sediment, acting as long-term reservoirs of contamination. From here, they can be taken up by plants and other organisms.

Bioaccumulation: Some PFAS have been shown to bioaccumulate in wildlife and humans, moving up the food chain. oaepublish.compfascentral.org The bioaccumulation potential of this compound is not well-studied but is a critical area for future research.

Table 2: Potential Environmental Fate of this compound (Based on General PFAS Behavior)

| Environmental Compartment | Potential Behavior | Influencing Factors |

| Air | Long-range atmospheric transport | Volatility, atmospheric conditions |

| Water | High mobility, potential for groundwater contamination | Solubility, water flow, presence of organic matter |

| Soil/Sediment | Sorption to organic carbon, potential for leaching | Soil composition, pH, organic carbon content |

| Biota | Potential for bioaccumulation and biomagnification | Chemical structure, trophic level of the organism |

Note: This table is based on the general behavior of per- and polyfluoroalkyl substances. Specific data on the environmental fate of this compound is limited, and further research is needed to accurately characterize its behavior in different environmental compartments.

Dielectric Properties and Breakdown Phenomena in Perfluoroheptanenitrile Systems

Fundamental Mechanisms of Dielectric Breakdown in Perfluoroheptanenitrile as an Insulating Medium

The fundamental mechanism of dielectric breakdown in gaseous insulators involves the generation of free electrons that gain sufficient energy from an applied electric field to ionize gas molecules through collision, leading to an electron avalanche. uom.lkengineeringdevotion.com If this process becomes self-sustaining, it results in a conductive path and breakdown of the insulating medium. uom.lk For electronegative gases like fluorinated nitriles, this process is mitigated by the molecule's ability to capture free electrons, thus inhibiting the formation of avalanches. This electron attachment capability is a key contributor to their high dielectric strength.

While detailed studies specifically modeling the breakdown mechanisms in this compound were not found, the general principles for fluorinated nitriles suggest that their strong dielectric performance stems from their high electron affinity.

Electrical stress, particularly from high electric fields, is the primary driver of breakdown in dielectric materials. gcu.ac.uk In practical applications, non-uniform electric fields can lead to localized regions of high stress, initiating partial discharges (corona) that can degrade the insulating material over time and eventually lead to complete breakdown. For fluorinated nitriles, their performance under electrical stress is a key evaluation metric. They generally exhibit high breakdown voltages, indicating a strong capability to function under high electrical stress. google.comgoogle.com However, specific research detailing the long-term effects of electrical stress and partial discharge on the chemical and dielectric integrity of this compound is not extensively available in the provided search results.

In the context of liquid or solid dielectrics, the microstructure, including the presence of voids or defects, plays a crucial role. uom.lk For gaseous dielectrics like this compound, the concept of microstructure relates more to the uniformity of the gas and the absence of contaminants. Detailed experimental studies quantifying the specific effects of various common impurities on the breakdown strength of this compound are not available in the search results.

Factors Influencing Dielectric Breakdown Strength of this compound

The dielectric breakdown strength of a gaseous insulator is not an intrinsic constant but is influenced by several external factors.

Temperature and humidity are known to affect the dielectric properties of insulating materials. For many materials, an increase in temperature can lead to a decrease in dielectric strength. rsc.org

Research on porous fluorinated polyarylene ether nitrile (FPEN) films, a related class of materials, has shown that they can maintain ultralow dielectric constants even in high humidity environments (80% relative humidity). rsc.orgrsc.org This is attributed to the hydrophobic nature imparted by the fluorinated substituents. rsc.orgrsc.org This suggests that fluorinated nitriles like this compound may also exhibit robust dielectric performance under humid conditions, although specific data on the effects of temperature and humidity on the breakdown voltage of this compound gas were not found.

The initiation of breakdown is highly dependent on the conditions at the electrode-insulator interface. The material of the electrodes and their geometric configuration (e.g., uniform or non-uniform fields) significantly impact the breakdown voltage. Microscopic protrusions on an electrode surface can cause local electric field enhancement, leading to electron emission and the initiation of breakdown phenomena. gcu.ac.uk The specific influence of different electrode materials and various configurations on the breakdown characteristics of this compound has not been detailed in the available research.

The dielectric properties of insulating gases are often modified by mixing them with other gases. For instance, fluorinated nitriles are commonly considered for use in mixtures with buffer gases like carbon dioxide or nitrogen to optimize physical properties (like boiling point) and cost while maintaining high dielectric strength. google.com The integration of certain nanoparticle fillers (nanofillers) has also been shown to enhance the dielectric strength of polymer-based insulation systems. rsc.orgresearchgate.netresearchgate.net However, specific studies focused on additives designed to enhance the dielectric strength of pure this compound were not identified in the search results.

Advanced Diagnostic Techniques for Dielectric Breakdown Analysis

The analysis of dielectric breakdown in insulating systems, particularly those utilizing novel compounds like this compound, is critical for ensuring the reliability and safety of high-voltage equipment. The breakdown process is complex and often preceded by partial discharges (PD), which are localized electrical sparks that can indicate and contribute to the degradation of insulation. mdpi.comsoton.ac.uksoton.ac.uk To study these phenomena, researchers employ a suite of advanced diagnostic techniques that go beyond simple breakdown voltage tests. These methods provide deeper insight into the pre-breakdown behavior and failure mechanisms of the dielectric medium.

Key diagnostic techniques include:

Acoustic Emission (AE) Analysis: Partial discharges release sudden bursts of energy that generate acoustic waves, typically in the ultrasonic frequency range. optics11.compwr.edu.pl Acoustic emission sensors can detect these signals to identify and locate PD activity. soton.ac.ukoptics11.com A significant advancement in this area is the use of fiber optic sensors. optics11.com These sensors are immune to the electromagnetic interference prevalent in high-voltage environments. soton.ac.uk The principle involves detecting the pressure wave from a PD, which causes a minute physical deformation in an optical fiber, thereby altering its light transmission properties. pwr.edu.pl Furthermore, novel methods like Distributed Acoustic Sensing (DAS) use a continuous fiber-optic cable to detect and inherently localize PD events over long distances, offering a significant advantage over conventional discrete sensors. soton.ac.uksoton.ac.uk